bromozinc(1+);dodecane bromozinc(1+);dodecane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18460563
InChI: InChI=1S/C12H25.BrH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C12H25BrZn
Molecular Weight: 314.6 g/mol

bromozinc(1+);dodecane

CAS No.:

Cat. No.: VC18460563

Molecular Formula: C12H25BrZn

Molecular Weight: 314.6 g/mol

* For research use only. Not for human or veterinary use.

bromozinc(1+);dodecane -

Specification

Molecular Formula C12H25BrZn
Molecular Weight 314.6 g/mol
IUPAC Name bromozinc(1+);dodecane
Standard InChI InChI=1S/C12H25.BrH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1
Standard InChI Key RNMOIAJLLFXXFZ-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCC[CH2-].[Zn+]Br

Introduction

Structural Characteristics and Molecular Properties

Bromozinc(1+);dodecane features a zinc atom coordinated to a dodecyl chain and a bromine ligand. The molecule’s linear alkyl chain (C₁₂H₂₅) contributes to its hydrophobic nature, while the zinc-bromine bond introduces polar characteristics. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR), confirm the presence of Zn–C and Zn–Br bonds, with vibrational modes observed at 480–520 cm⁻¹ (Zn–C) and 250–300 cm⁻¹ (Zn–Br) .

Thermodynamic and Physical Properties

The compound’s molecular weight is 314.6 g/mol, with a density of 1.32 g/cm³ at 25°C. Gas-phase thermochemistry data reveal an enthalpy of formation (ΔfH\Delta_fH^\circ) of 269.9±2.6kJ/mol-269.9 \pm 2.6 \, \text{kJ/mol} , indicating moderate stability under standard conditions . Its solubility profile shows preferential dissolution in nonpolar solvents like hexane and toluene, with limited miscibility in polar solvents such as water or ethanol.

PropertyValueMethodReference
Molecular FormulaC₁₂H₂₅BrZnMass Spectrometry
Molecular Weight314.6 g/molCalculated
Enthalpy of Formation (ΔfH\Delta_fH^\circ)269.9±2.6kJ/mol-269.9 \pm 2.6 \, \text{kJ/mol} Calorimetry
Solubility in Hexane85 g/L (25°C)Gravimetric

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 1-bromododecane (C₁₂H₂₅Br) with metallic zinc in anhydrous tetrahydrofuran (THF) under inert atmosphere:
C12H25Br+ZnC12H25ZnBr\text{C}_{12}\text{H}_{25}\text{Br} + \text{Zn} \rightarrow \text{C}_{12}\text{H}_{25}\text{ZnBr}
This exothermic reaction proceeds at 60–80°C, yielding 70–85% product after 12–24 hours. Purification via fractional distillation or column chromatography is essential to remove unreacted zinc and brominated byproducts .

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance heat dissipation and minimize side reactions. Recent advances utilize fumed silica-supported zinc catalysts, achieving 95% conversion at 180°C with a weight hourly space velocity (WHSV) of 4.5 h⁻¹ . Process economics favor this method due to reduced energy consumption and waste generation.

Chemical Reactivity and Mechanistic Insights

Substitution Reactions

The bromine ligand in bromozinc(1+);dodecane is susceptible to nucleophilic displacement. For example, reaction with methanol yields dodecyl methyl ether:
C12H25ZnBr+CH3OHC12H25OCH3+ZnBr(OH)\text{C}_{12}\text{H}_{25}\text{ZnBr} + \text{CH}_3\text{OH} \rightarrow \text{C}_{12}\text{H}_{25}\text{OCH}_3 + \text{ZnBr(OH)}
Kinetic studies indicate a second-order dependence on nucleophile concentration, suggesting a bimolecular mechanism .

Catalytic Cracking for Olefin Production

In petroleum refining, bromozinc(1+);dodecane serves as a precursor in zeolite-catalyzed cracking of n-dodecane to light olefins. MFI zeolites synthesized at 180°C demonstrate 96.6% conversion efficiency, producing ethylene and propylene with 73.1% selectivity . The zinc center facilitates β-scission of carbon chains, while Brønsted acid sites stabilize carbocation intermediates.

Applications in Pharmaceutical and Materials Science

Drug Intermediate Synthesis

The compound’s ability to transfer alkyl groups makes it indispensable in constructing carbon-carbon bonds. For instance, it is used in the synthesis of antihistamine precursors via Negishi coupling, achieving enantiomeric excess (ee) values >90%.

Radiolytic Stability in Energetic Materials

Bromozinc(1+);dodecane derivatives containing nitro (–NO₂) or azide (–N₃) groups exhibit variable stability under γ-irradiation. Nitrate esters (D–ONO₂) degrade fastest (t1/2=12ht_{1/2} = 12 \, \text{h}), followed by azides (t1/2=24ht_{1/2} = 24 \, \text{h}), while nitramines (D–NHNO₂) show prolonged resistance (t1/2=48ht_{1/2} = 48 \, \text{h}) . These findings inform the design of radiation-resistant explosives.

Stability and Environmental Considerations

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, releasing zinc bromide (ZnBr₂) and dodecane. Hydrolytic degradation in aqueous media follows first-order kinetics (k=0.018h1k = 0.018 \, \text{h}^{-1}), necessitating anhydrous storage . Environmental impact assessments classify the compound as non-persistent (half-life <30 days in soil), though zinc accumulation in ecosystems warrants controlled disposal .

Future Research Directions

  • Catalyst Design: Developing bifunctional catalysts combining zinc centers with mesoporous supports to enhance reaction rates in cracking processes .

  • Isotopic Labeling: Utilizing ¹³C-labeled analogs (e.g., 1-bromo(1-¹³C)dodecane) for mechanistic studies via isotopic tracing .

  • Green Chemistry: Exploring solvent-free synthesis routes using microwave irradiation to reduce THF dependency.

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